5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a chloro group, a cyclopropyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene core One common approach is the reaction of thiophene-2-carboxylic acid with chloroacetyl chloride to introduce the chloro group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid.
Reduction: Reduction reactions can produce 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide may be studied for its potential biological activities. It could be investigated for its antimicrobial, antiviral, or anticancer properties.
Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. It may be used as a lead compound in drug discovery and development, particularly for diseases that involve the modulation of specific molecular targets.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole: This compound shares a similar thiophene core but has a different heterocyclic structure.
2-Bromo-N-(thiophen-3-ylmethyl)benzamide: This compound has a benzamide core with a bromo group and a thiophen-3-ylmethyl group.
Uniqueness: 5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is unique due to its combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other similar compounds, making it a valuable subject of study.
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c14-12-4-3-11(18-12)13(16)15(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUNILNEMAQMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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